molecular formula C22H36O5 B154059 16,16-Dimethyl-pgd2 CAS No. 64072-59-9

16,16-Dimethyl-pgd2

Cat. No. B154059
CAS RN: 64072-59-9
M. Wt: 380.5 g/mol
InChI Key: ZEMOZGYCFBTCMC-MBNOUSKYSA-N
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Description

16,16-Dimethyl-pgd2, also known as 16,16-dimethyl prostaglandin E2 (dmPGE2), is a stable derivative of prostaglandin E2 (PGE2) with a variety of biological effects. It has been studied for its potential therapeutic applications, including its ability to inhibit gastric acid secretion, protect against gastrointestinal and hematopoietic injury, and stimulate hematopoiesis possibly through the Wnt signaling pathway .

Synthesis Analysis

While the synthesis details of 16,16-dimethyl-pgd2 are not provided in the provided papers, it is known to be a synthetic analog of PGE2, designed to be more stable and potent than the natural compound. Its synthesis likely involves chemical modifications at the 16th carbon position to enhance its stability and biological activity .

Molecular Structure Analysis

The molecular structure of 16,16-dimethyl-pgd2 includes modifications that make it more resistant to metabolic breakdown, which may contribute to its increased potency and duration of action compared to PGE2. These structural changes are crucial for its biological effects and therapeutic potential .

Chemical Reactions Analysis

16,16-Dimethyl-pgd2 interacts with prostaglandin receptors, eliciting various physiological responses. It has been shown to inhibit gastric acid secretion and gastrin release, protect intestinal stem cells from radiation injury, and induce villus contraction in the intestines without affecting mucosal restitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16,16-dimethyl-pgd2, such as solubility, stability, and half-life, are not explicitly detailed in the provided papers. However, its increased stability compared to PGE2 suggests that it may have favorable pharmacokinetic properties for therapeutic use .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic applications of 16,16-dimethyl-pgd2. It has been shown to significantly inhibit meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcers, suggesting its potential as a treatment for peptic ulcer disease . Additionally, it has been found to induce radioprotection in murine intestinal and hematopoietic stem cells, which could have implications for protecting against radiation injury . In the context of liver disease, 16,16-dimethyl-pgd2 has been shown to prevent the development of fulminant hepatitis and block the induction of monocyte/macrophage procoagulant activity after viral infection . Furthermore, it has been studied for its effects on pancreatic secretion and bile output in humans, demonstrating a significant decrease in response to food stimulation . Lastly, its abortifacient action has been observed in clinical settings, although associated gastrointestinal side effects may limit its use for this purpose .

Scientific Research Applications

Gastric Acid Secretion and Gastrin Release Inhibition

16,16-dimethyl prostaglandin E2 is recognized for its potent inhibitory effects on meal-stimulated gastric acid secretion and gastrin release in humans. This property has been evidenced in studies involving patients with inactive duodenal ulcers and Zollinger-Ellison syndrome, where both oral and intravenous administration of 16,16-dimethyl PGE2 resulted in significant inhibitory effects. The findings suggest potential clinical applications for 16,16-dimethyl PGE2 in patients with acid peptic disease (Ippoliti, Isenberg, & Hagie, 1981).

Stimulation of Glycogen Incorporation in Hepatocytes

In cultured rat hepatocytes, 16,16-dimethyl PGE2 demonstrated the ability to stimulate the basal rate of glucose incorporation into glycogen. This effect is concentration-dependent and occurs via a pertussis-toxin-sensitive G protein. This suggests that E-series prostaglandins, including 16,16-dimethyl PGE2, play a significant role in hepatic glycogenesis (Okumura, Kanemaki, & Kitade, 1993).

Mucosal Adaptation After Bowel Resection

16,16-dimethyl-prostaglandin-E2 has been shown to enhance mucosal adaptation following a substantial distal small bowel resection in rats. Administration of this compound in resected and sham-operated animals induced significant increases in mucosal protein, DNA, and disaccharidase concentrations, along with enhanced uptake of leucine by intestinal rings. These findings indicate its potential therapeutic application in stimulating morphological and functional adaptation after major bowel resections (Vanderhoof, Grandjean, Baylor, Baily, & Euler, 1988).

Radioprotection in Stem Cells

Research demonstrates that 16,16-dimethyl PGE2 can provide radioprotection to mouse intestinal and hematopoietic stem cells. The administration of this compound prior to irradiation increased the survival curve of intestinal clonogenic cells and hematopoietic CFU-S. This suggests a potential role for 16,16-dimethyl PGE2 in protecting against radiation injury, which could have implications for cancer therapy (Hanson & Ainsworth, 1985).

Modulation of Hematopoiesis

16,16-dimethyl PGE2 has been found to modulate myelopoiesis in mice. Its administration resulted in significant suppression of bone marrow and splenic cellularity, as well as the absolute number of granulocyte-macrophage progenitor cells. This effect was more pronounced in mice recovering from cyclophosphamide-induced hematopoietic suppression, suggesting a potential role in modulating hematopoiesis under certain conditions (Gentile, Byer, & Pelus, 1983).

Safety And Hazards

16,16-Dimethyl-pgd2 is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may damage fertility or the unborn child. It may cause respiratory irritation and is highly flammable .

Relevant Papers Several papers have been published on 16,16-Dimethyl-pgd2. For instance, one paper discusses the protective activity of 16,16-dimethyl PGE2 on gastric and duodenal lesions in rats . Another paper discusses the radioprotection provided by 16,16-dimethyl PGE2 .

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMOZGYCFBTCMC-MBNOUSKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,16-Dimethyl-pgd2

CAS RN

85235-22-9
Record name 16,16-Dimethyl prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,16-DIMETHYL PROSTAGLANDIN D2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Monneret, C Cossette, S Gravel, J Rokach… - … of Pharmacology and …, 2003 - ASPET
Prostaglandin D 2 (PGD 2 ) is a mast cell-derived mediator that seems to play a role in asthma and allergic diseases. It is the only primary prostanoid to activate human eosinophils, …
Number of citations: 99 jpet.aspetjournals.org
GL Bundy, DR Morton, DC Peterson… - Journal of medicinal …, 1983 - ACS Publications
Several prostaglandin D (PGD) analogues have been synthesized, incorporating the following variations:(a) varying degrees of side-chain unsaturation,(b) C-9 hydroxy removed or in …
Number of citations: 80 pubs.acs.org
Y Goh, M Nakajima, I Azuma… - Japanese journal of …, 1988 - europepmc.org
Studies were carried out of the effects of topically applied prostaglandin (PG) D2 and its metabolites and analogues on the intraocular pressure (IOP) in rabbits, and the results were …
Number of citations: 26 europepmc.org
RJ McArthur Wilson - 2007 - eprints.nottingham.ac.uk
Agonists of hormone receptors possess affinity (the ability to bind) & efficacy (the ability to stimulate effect). In this thesis, alternative expressions of efficacy by recombinant prostanoid …
Number of citations: 2 eprints.nottingham.ac.uk
T Koizumi, R Yamauchi, A Irie, M Negishi… - Biochemical …, 1991 - Elsevier
Prostaglandin (PG) D 2 and PGJ 2 stimulated porcine aortic endothelial cells to synthesize a 31,000-dalton protein (termed p31) in a time- and concentration-dependent manner. The …
Number of citations: 17 www.sciencedirect.com
SD Tyrkalska, S Candel, D Angosto… - Nature …, 2016 - nature.com
Inflammasomes are cytosolic molecular platforms that alert the immune system about the presence of infection. Here we report that zebrafish guanylate-binding protein 4 (Gbp4), an IFNγ…
Number of citations: 115 www.nature.com
AB Chaves-Filho, LS Diniz, RS Santos, RS Lima… - Free Radical Biology …, 2023 - Elsevier
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by progressive loss of motor neurons, systemic hypermetabolism, and inflammation. In this context, …
Number of citations: 7 www.sciencedirect.com
C Socaciu, C Moraru, D Eniu, A Staicu… - Biomedical …, 2018 - researchgate.net
Lipidomics, a promising detection method, may serve as a novel prognostic approach for breast cancer patients. Using high performance liquid chromatography coupled with …
Number of citations: 3 www.researchgate.net
H Tan, B Hu, W Liu, Y Wang, W He, Y Zhang, C Geng… - Aquaculture, 2023 - Elsevier
Disease-resistant grass carp (DR-GGC) was an improved grass carp developed by backcrossing gynogenetic grass carp (GGC, female) with grass carp (Ctenopharyngodon iIdella, GC, …
Number of citations: 0 www.sciencedirect.com
UC Yilmaz, BG Bagca, E Karaca… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
Background: Grade IV gliomas are classified as glioblastoma (GBM), which is the most malignant brain cancer type. Various genetic and epigenetic mechanisms play a role in the …
Number of citations: 7 www.ingentaconnect.com

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